molecular formula C10H15NO2S2 B2734931 2-[2-(ethylsulfanyl)-4-methyl-1,3-thiazol-5-yl]butanoic acid CAS No. 2126177-59-9

2-[2-(ethylsulfanyl)-4-methyl-1,3-thiazol-5-yl]butanoic acid

Cat. No.: B2734931
CAS No.: 2126177-59-9
M. Wt: 245.36
InChI Key: TULFXUDKRQAMKW-UHFFFAOYSA-N
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Description

2-[2-(ethylsulfanyl)-4-methyl-1,3-thiazol-5-yl]butanoic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(ethylsulfanyl)-4-methyl-1,3-thiazol-5-yl]butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-aminothiazole with ethylthiol in the presence of a suitable catalyst. The resulting intermediate is then subjected to further reactions to introduce the butanoic acid moiety. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[2-(ethylsulfanyl)-4-methyl-1,3-thiazol-5-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

    Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated thiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(ethylsulfanyl)-4-methyl-1,3-thiazol-5-yl]butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[2-(ethylsulfanyl)-4-methyl-1,3-thiazol-5-yl]butanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(Methylthio)-4-methylthiazol-5-yl)butanoic acid
  • 2-(2-(Ethylthio)-4-ethylthiazol-5-yl)butanoic acid
  • 2-(2-(Ethylthio)-4-methylthiazol-5-yl)propanoic acid

Uniqueness

2-[2-(ethylsulfanyl)-4-methyl-1,3-thiazol-5-yl]butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylthio group and butanoic acid moiety make it different from other thiazole derivatives, potentially leading to unique applications and effects.

Properties

IUPAC Name

2-(2-ethylsulfanyl-4-methyl-1,3-thiazol-5-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S2/c1-4-7(9(12)13)8-6(3)11-10(15-8)14-5-2/h7H,4-5H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULFXUDKRQAMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(N=C(S1)SCC)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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